Vinleurosine sulfate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C92H114N8O22S |

|---|---|

Molecular Weight |

1716 g/mol |

IUPAC Name |

methyl (13S,15R,16R,18S)-13-[(1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid |

InChI |

InChI=1S/2C46H56N4O9.H2O4S/c2*1-8-42-16-12-18-50-20-17-44(37(42)50)30-21-31(34(55-5)22-33(30)48(4)38(44)46(54,41(53)57-7)39(42)58-26(3)51)45(40(52)56-6)23-27-24-49(25-43(9-2)36(27)59-43)19-15-29-28-13-10-11-14-32(28)47-35(29)45;1-5(2,3)4/h2*10-14,16,21-22,27,36-39,47,54H,8-9,15,17-20,23-25H2,1-7H3;(H2,1,2,3,4)/t2*27-,36-,37+,38-,39-,42-,43+,44-,45+,46+;/m11./s1 |

InChI Key |

YCWXIQRLONXJLF-PFFGJIDWSA-N |

Isomeric SMILES |

CC[C@]12CN3CCC4=C([C@](C[C@H](C3)[C@H]1O2)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41.CC[C@]12CN3CCC4=C([C@](C[C@H](C3)[C@H]1O2)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41.OS(=O)(=O)O |

Canonical SMILES |

CCC12CN3CCC4=C(C(CC(C3)C1O2)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41.CCC12CN3CCC4=C(C(CC(C3)C1O2)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41.OS(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Vinleurosine Sulfate

Executive Summary: This document provides a comprehensive technical overview of the physicochemical properties of Vinleurosine sulfate (B86663), a dimeric indole (B1671886) alkaloid derived from Catharanthus roseus. Primarily intended for researchers, scientists, and professionals in drug development, this guide details the compound's chemical structure, stability, and solubility. It includes standardized experimental protocols for its analysis and visualizes its mechanism of action as an antineoplastic agent. All quantitative data is consolidated for ease of reference, and key processes are illustrated using standardized diagrams.

Introduction

Vinleurosine sulfate is a vinca (B1221190) alkaloid, a class of compounds that have been pivotal in cancer chemotherapy.[1] Extracted from the Madagascar periwinkle (Catharanthus roseus), it shares a structural and mechanistic lineage with other well-known antineoplastic agents like vinblastine (B1199706) and vincristine.[1] Its primary therapeutic application stems from its ability to disrupt microtubule function, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[2][3] A thorough understanding of its physicochemical properties is fundamental for its formulation, analytical method development, and optimization in preclinical and clinical research.

Physicochemical Properties

The fundamental properties of this compound powder are summarized below. These characteristics are critical for its handling, storage, and formulation.

Table 1: Summary of Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | methyl (13S,15S,16R,18S)-13-[(1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8-methyl-8,16-diazapentacyclo[10.6.1.0¹,⁹.0²,⁷.0¹⁶,¹⁹]nonadeca-2,4,6,13-tetraen-4-yl]-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.0⁴,¹².0⁵,¹⁰.0¹⁶,¹⁸]icosa-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid | N/A |

| Molecular Formula | C₄₆H₅₆N₄O₉ · H₂SO₄ | [4] |

| Molecular Weight | 907.04 g/mol | [4] |

| Alternative Formula | 2(C₄₆H₅₆N₄O₉) · H₂SO₄ (Dimeric salt) | [5] |

| Alternative M.W. | 1716 g/mol (Dimeric salt) | [5] |

| CAS Number | 54081-68-4 | [1][4] |

| Appearance | White to light yellow or brown powder | N/A |

| Purity | ≥95% | [1] |

| Storage Conditions | Store at -20°C, protected from light | [1] |

| SMILES String | CC[C@]12C=CCN3CC[C@@]4(c5cc(c(cc5N(C)[C@@]4([H])--INVALID-LINK--(C(=O)OC)O)OC)[C@]6(C[C@H]7C--INVALID-LINK--C[C@@]%10(CC)[C@]7([H])O%10)C(=O)OC)[C@]23[H].OS(=O)(=O)O | [5] |

2.1 Chemical Structure and Formula Vinleurosine is a complex bisindole alkaloid. The sulfate salt form is commonly used for pharmaceutical applications. While most suppliers list the molecular formula as the monomeric salt (C₄₆H₅₆N₄O₉ · H₂SO₄) with a corresponding molecular weight of approximately 907.04 g/mol , some databases note a dimeric salt form, where two molecules of Vinleurosine associate with one molecule of sulfuric acid, resulting in a significantly higher molecular weight of 1716 g/mol .[4][5] Researchers should be aware of this potential variability when performing stoichiometric calculations.

2.2 Solubility and Stability Direct solubility data for this compound is not extensively published. However, based on the behavior of the closely related compound Vincristine sulfate, it is expected to be freely soluble in water and soluble in methanol.

The stability of vinca alkaloids is highly dependent on pH, temperature, and light exposure. For Vincristine sulfate, maximum stability in aqueous solutions is observed in a pH range of 3.5 to 5.5. Solutions become unstable in alkaline conditions, which can lead to degradation and precipitation. Commercial formulations are typically buffered within this acidic pH range. For experimental use, it is highly recommended to prepare aqueous solutions fresh and protect them from light. Long-term storage of the powder should be at -20°C.[1]

Mechanism of Action

The antineoplastic activity of this compound is primarily attributed to its interaction with tubulin, the fundamental protein subunit of microtubules.[3]

-

Binding to Tubulin: Vinleurosine binds to specific sites on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[3][6]

-

Microtubule Disruption: This inhibition of assembly disrupts the dynamic equilibrium of the microtubule network. At higher concentrations, it leads to the depolymerization of existing microtubules.[2]

-

Mitotic Arrest: The disruption of the mitotic spindle, a structure critical for chromosome segregation during cell division, prevents cells from progressing past the metaphase. This triggers a mitotic checkpoint, causing cell cycle arrest.[2][7]

-

Apoptosis Induction: Prolonged arrest in the M-phase activates downstream signaling pathways, including the c-Jun N-terminal kinase (JNK) cascade, ultimately leading to programmed cell death (apoptosis).[6]

References

- 1. This compound - LKT Labs [lktlabs.com]

- 2. oaepublish.com [oaepublish.com]

- 3. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

Vinleurosine Sulfate's Mechanism of Action on Microtubule Dynamics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vinleurosine (B1683062) sulfate (B86663), a dimeric catharanthus alkaloid, belongs to the vinca (B1221190) alkaloid class of antineoplastic agents. Like other members of this class, its primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division and other essential cellular functions. This technical guide provides a comprehensive overview of the molecular mechanism by which vinleurosine sulfate exerts its effects on microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide leverages data from the closely related and well-studied vinca alkaloids, vinblastine (B1199706) and vincristine (B1662923), to illustrate the core concepts and experimental methodologies. This document details the binding characteristics of vinca alkaloids to tubulin, their impact on microtubule polymerization and dynamic instability, and the subsequent cellular consequences. Furthermore, it provides detailed protocols for key experiments and visual representations of the pertinent signaling pathways and experimental workflows.

Core Mechanism of Action: Disruption of Microtubule Dynamics

The fundamental mechanism of action of this compound, like other vinca alkaloids, is its interaction with tubulin, the heterodimeric protein subunit composed of α- and β-tubulin that polymerizes to form microtubules.[1] Microtubules are essential components of the cytoskeleton, playing crucial roles in maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[1]

Vinca alkaloids bind with high affinity to the β-tubulin subunit at a specific site known as the "Vinca domain."[2] This binding site is located at the interface between two tubulin heterodimers, and the interaction with a vinca alkaloid induces a conformational change in the tubulin dimer.[2][3] This alteration has profound consequences for microtubule dynamics, which can be broadly categorized into two concentration-dependent effects:

-

At low concentrations: Vinca alkaloids suppress the dynamic instability of microtubules.[1] They effectively "cap" the plus ends of microtubules, inhibiting both the growth and shortening phases that are crucial for their function.[1] This kinetic stabilization disrupts the delicate balance required for the proper formation and function of the mitotic spindle.

-

At high concentrations: Vinca alkaloids promote the depolymerization of microtubules and can induce the self-assembly of tubulin into non-functional paracrystalline aggregates.[1][4] This leads to a net decrease in the mass of cellular microtubules and disorganization of the microtubule network.[1]

Quantitative Data on Vinca Alkaloid Activity

Table 1: Inhibition of Tubulin Polymerization by Vinca Alkaloids

| Parameter | This compound | Vincristine | Vinblastine | Vindesine | Vinepidine (B1260464) | Source |

| Ki for inhibition of tubulin addition (µM) | Data not available | 0.085 ± 0.013 | 0.178 ± 0.025 | 0.110 ± 0.007 | 0.079 ± 0.018 | [5] |

Table 2: Cytotoxicity (IC50) of Vinca Alkaloids in Cancer Cell Lines

| Cell Line | Cancer Type | This compound | Vincristine (nM) | Vinblastine (nM) | Source |

| L1210 | Murine Leukemia | Data not available | ~10-100 (Maximum cytotoxic effect) | Data not available | |

| CEM | Human Leukemia | Data not available | ~10-100 (Maximum cytotoxic effect) | Data not available | |

| B16 Melanoma | Melanoma | Data not available | Less potent than Vinblastine | More potent than Vincristine | [5] |

| L-cells | Murine Fibrosarcoma | Data not available | ~25% growth inhibition at 40 nM | Complete growth inhibition at 40 nM | [5] |

Cellular Consequences of Microtubule Disruption

The perturbation of microtubule dynamics by this compound triggers a cascade of cellular events, culminating in cell cycle arrest and apoptosis.

Mitotic Arrest via Spindle Assembly Checkpoint (SAC) Activation

The primary consequence of disrupted microtubule dynamics is the failure to form a functional mitotic spindle. This activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism that ensures the fidelity of chromosome segregation. The SAC prevents the onset of anaphase until all chromosomes are properly attached to the spindle microtubules. Prolonged activation of the SAC due to vinca alkaloid-induced microtubule damage leads to a sustained arrest in the metaphase stage of mitosis.

Induction of Apoptosis

Prolonged mitotic arrest is a potent trigger for apoptosis (programmed cell death). Several signaling pathways are implicated in this process:

-

Bcl-2 Family Dysregulation: The sustained mitotic arrest can lead to the phosphorylation and inactivation of anti-apoptotic Bcl-2 family proteins, disrupting their protective function at the mitochondrial membrane.

-

Caspase Activation: The disruption of mitochondrial integrity leads to the release of cytochrome c and the activation of a cascade of caspases, the executioner enzymes of apoptosis.

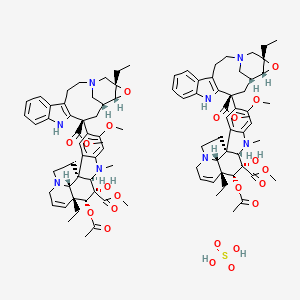

Caption: this compound disrupts microtubule dynamics, leading to apoptosis.

Detailed Experimental Protocols

The following protocols are standard methods used to investigate the mechanism of action of microtubule-targeting agents like this compound.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules by monitoring changes in light scattering (turbidity).

-

Materials:

-

Purified tubulin (e.g., from bovine brain)

-

General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

-

GTP solution (100 mM)

-

This compound stock solution (in DMSO or appropriate solvent)

-

Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

-

-

Procedure:

-

Prepare a tubulin solution at a final concentration of 2-4 mg/mL in GTB containing 10% glycerol and 1 mM GTP. Keep the solution on ice to prevent spontaneous polymerization.

-

Add various concentrations of this compound to the wells of a 96-well plate. Include a vehicle control (e.g., DMSO) and a positive control (e.g., another known microtubule inhibitor like vincristine).

-

Pre-warm the plate reader to 37°C.

-

Initiate the polymerization reaction by adding the cold tubulin solution to each well.

-

Immediately place the plate in the reader and begin recording the absorbance at 340 nm at regular intervals (e.g., every minute) for 60-90 minutes.

-

The rate of polymerization and the maximum polymer mass are determined from the resulting curves. The IC50 value for polymerization inhibition can be calculated from a dose-response curve.

-

Caption: Workflow for the in vitro tubulin polymerization assay.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability to determine the cytotoxic effects of a compound.

-

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilizing agent (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader capable of measuring absorbance at 570 nm

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Treat the cells with the drug dilutions and include a vehicle-only control.

-

Incubate the plates for 48 to 72 hours at 37°C in a humidified CO₂ incubator.

-

Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours.

-

Carefully remove the medium and add 100-150 µL of the solubilizing agent to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Normalize the absorbance values to the control wells to determine the percentage of cell viability and calculate the IC50 value from the dose-response curve.

-

Immunofluorescence Microscopy for Microtubule Integrity

This technique allows for the visualization of the microtubule network within cells to observe the effects of drug treatment.

-

Materials:

-

Cancer cell line of interest

-

Glass coverslips

-

Complete cell culture medium

-

This compound

-

Paraformaldehyde (PFA) or methanol (B129727) for fixation

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody against α-tubulin or β-tubulin

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear staining

-

Antifade mounting medium

-

Fluorescence microscope

-

-

Procedure:

-

Seed cells on glass coverslips in a culture dish and allow them to adhere.

-

Treat the cells with various concentrations of this compound for a desired period.

-

Fix the cells with PFA or cold methanol.

-

Permeabilize the cells with permeabilization buffer.

-

Block non-specific antibody binding with blocking buffer.

-

Incubate with the primary antibody against tubulin.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides with antifade mounting medium.

-

Visualize the microtubule network and cell morphology using a fluorescence microscope.

-

Conclusion

This compound, as a member of the vinca alkaloid family, exerts its potent antineoplastic activity by disrupting the highly dynamic microtubule network within cancer cells. By binding to β-tubulin, it inhibits microtubule polymerization at high concentrations and suppresses dynamic instability at lower, clinically relevant concentrations. This interference with microtubule function leads to the activation of the spindle assembly checkpoint, causing a prolonged mitotic arrest that ultimately triggers apoptosis. While specific quantitative data for this compound remains limited in the public domain, the well-established mechanism of action of closely related vinca alkaloids provides a strong framework for understanding its therapeutic effects. The experimental protocols detailed in this guide offer robust methods for the further investigation and characterization of this compound and other novel tubulin-targeting agents. A deeper understanding of the subtle differences in the interactions of various vinca alkaloids with tubulin will be crucial for the development of more effective and less toxic anticancer therapies.

References

- 1. Interactions of the catharanthus (Vinca) alkaloids with tubulin and microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vinca site agents induce structural changes in tubulin different from and antagonistic to changes induced by colchicine site agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biochemical effects of Navelbine on tubulin and associated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of the effects of vinblastine, vincristine, vindesine, and vinepidine on microtubule dynamics and cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxic thresholds of vincristine in a murine and a human leukemia cell line in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Determination of Vinleurosine Sulfate's Molecular Formula and Weight

This guide provides a comprehensive overview of the methodologies used to determine the molecular formula and weight of Vinleurosine (B1683062) Sulfate (B86663), a significant indole (B1671886) alkaloid in pharmaceutical research. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and data presentation.

Molecular Data of Vinleurosine Sulfate

This compound is a salt of the vinca (B1221190) alkaloid vinleurosine. Variations in the reported molecular formula and weight exist in scientific literature and commercial databases, primarily due to differences in the salt form and hydration state. The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Source |

| Molecular Formula (Sulfate Salt) | C₄₆H₅₆N₄O₉ • H₂SO₄ | LKT Labs[1], Santa Cruz Biotechnology[2] |

| 2(C₄₆H₅₆N₄O₉) • H₂SO₄ | GSRS[3] | |

| C₄₆H₅₈N₄O₁₃S | PubChem[4] | |

| Molecular Weight (Sulfate Salt) | 907.04 g/mol | LKT Labs[1], Santa Cruz Biotechnology[2] |

| 1716 g/mol | GSRS[3] | |

| 907.0 g/mol | PubChem[4] | |

| Molecular Formula (Base) | C₄₆H₅₆N₄O₉ | GSRS[3] |

| Molecular Weight (Base) | 808.96 g/mol | GSRS[3] |

Note: The discrepancies in the molecular formula and weight can be attributed to whether the salt is represented as a mono- or di-sulfate and the inclusion of the sulfuric acid moiety within the main formula.

Experimental Protocols for Molecular Formula and Weight Determination

The determination of the molecular formula and weight of a complex organic molecule like this compound requires a combination of high-resolution analytical techniques. The primary methods employed are high-resolution mass spectrometry and elemental analysis.

2.1. High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful technique for accurately determining the molecular weight of a compound, which is crucial for deducing its molecular formula.[5][6]

Objective: To obtain a high-resolution mass spectrum of this compound to determine its accurate mass and infer its elemental composition.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve the sample in a suitable solvent system, such as a mixture of acetonitrile (B52724) and water with 0.1% formic acid, to a final concentration of 1 µg/mL. The use of formic acid helps in the ionization of the analyte.

-

-

Instrumentation and Conditions:

-

Mass Spectrometer: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, is required.

-

Ionization Source: Electrospray ionization (ESI) is a suitable soft ionization technique for large, non-volatile molecules like this compound.[7][8]

-

Mode: Positive ion mode is typically used for vinca alkaloids.

-

Mass Range: Set the mass analyzer to scan a range that includes the expected molecular weight of this compound (e.g., m/z 800-1000).

-

Resolution: The instrument should be set to a high resolution (e.g., > 60,000) to enable accurate mass measurement.

-

-

Data Acquisition and Analysis:

-

Inject the sample solution into the mass spectrometer.

-

Acquire the mass spectrum, ensuring sufficient signal intensity for the molecular ion peak.

-

Identify the monoisotopic peak of the protonated molecule, [M+H]⁺.

-

The accurate mass of this ion is used to calculate the elemental composition using specialized software. The software generates a list of possible molecular formulas that match the measured accurate mass within a specified tolerance (typically < 5 ppm).

-

2.2. Elemental Analysis

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, and sulfur in the case of this compound) in the compound. This data is used to determine the empirical formula.

Objective: To determine the mass percentages of C, H, N, and S in this compound to derive its empirical formula.

Methodology:

-

Sample Preparation:

-

A small, accurately weighed amount of the purified and dried this compound sample is required.

-

The sample is combusted in a furnace in the presence of excess oxygen.

-

-

Instrumentation and Analysis:

-

The combustion products (CO₂, H₂O, N₂, and SO₂) are passed through a series of detectors.

-

The amount of each gas is quantified, and from this, the percentage of each element in the original sample is calculated.

-

-

Empirical Formula Calculation:

-

The percentage composition is converted to a molar ratio of the elements.

-

This ratio is then simplified to the smallest whole numbers to give the empirical formula.

-

2.3. Molecular Formula Determination

The molecular formula is determined by combining the results from HRMS and elemental analysis.[5] The accurate molecular weight from HRMS is compared with the mass of the empirical formula derived from elemental analysis to find the integer multiple that relates the two.

Visualizations

3.1. Experimental Workflow for Molecular Formula and Weight Determination

Caption: Workflow for determining molecular formula and weight.

3.2. Proposed Mechanism of Action of Vinleurosine

As a vinca alkaloid, vinleurosine is believed to exert its antineoplastic effects by interfering with microtubule dynamics, similar to other drugs in its class like vincristine (B1662923) and vinblastine.[1] This disruption of microtubule function leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.

Caption: Vinleurosine's inhibition of microtubule polymerization.

References

- 1. Page loading... [guidechem.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Mechanisms of action of and resistance to antitubulin agents: microtubule dynamics, drug transport, and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. What is the mechanism of Vincristine Sulfate? [synapse.patsnap.com]

Spectroscopic Profile of Vinleurosine Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for vinleurosine (B1683062) sulfate (B86663), a dimeric vinca (B1221190) alkaloid with antineoplastic properties. Due to the limited availability of direct spectroscopic data for vinleurosine sulfate, this guide leverages data from its free base form, leurosine (also known as vinleurosine), and structurally similar vinca alkaloids, vinblastine (B1199706) and vincristine (B1662923). The spectroscopic characteristics of the core alkaloid structure are largely conserved, making these compounds valuable references.

Mass Spectrometry (MS)

Mass spectrometry data is critical for confirming the molecular weight and elucidating the fragmentation patterns of vinleurosine.

Table 1: Mass Spectrometry Data for Leurosine and Related Vinca Alkaloids

| Compound | Molecular Formula | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| Leurosine | C₄₆H₅₆N₄O₉ | 809.41 | Not explicitly detailed in search results. |

| Vinblastine | C₄₆H₅₈N₄O₉ | 811.43 | Not explicitly detailed in search results. |

| Vincristine | C₄₆H₅₆N₄O₁₀ | 825.40 | Not explicitly detailed in search results. |

Note: The sulfate salt of vinleurosine will have a different molecular weight and may exhibit different ionization behavior.

Experimental Protocol: Mass Spectrometry

A general procedure for analyzing vinca alkaloids by liquid chromatography-mass spectrometry (LC-MS) can be described as follows. Specific parameters would be optimized for this compound.

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol (B129727) or a mixture of methanol and water.

-

Chromatographic Separation: The sample is injected into a high-performance liquid chromatography (HPLC) system equipped with a C18 column. A gradient elution is typically employed using a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic component (e.g., methanol or acetonitrile).

-

Ionization: The eluent from the HPLC is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the parent ion and its fragment ions are determined. For structural elucidation, tandem mass spectrometry (MS/MS) is performed, where the parent ion is isolated and fragmented by collision-induced dissociation (CID).

A publication by Dubrovay et al. (2013) provides a thorough mass spectrometric characterization of vinblastine and vincristine, which can serve as a valuable reference for identifying characteristic fragmentation pathways of the shared structural motifs with vinleurosine.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of complex molecules like vinleurosine. While a complete, assigned NMR dataset for this compound was not found in the public domain, data for the closely related leurosine and other vinca alkaloids provide significant insights. A study by Goswami et al. (1988) utilized proton and carbon-13 NMR to identify a biotransformation product of leurosine, indicating the existence of such data in the literature.[2]

Quantitative NMR data for this compound is not available in the provided search results. The following tables for related compounds are for reference.

Table 2: Representative ¹H NMR Chemical Shifts for Vinca Alkaloid Moieties (in CDCl₃)

| Proton | Approximate Chemical Shift (ppm) |

| Aromatic Protons | 6.0 - 8.0 |

| Olefinic Protons | 5.0 - 6.0 |

| Methine Protons | 2.5 - 4.5 |

| Methylene Protons | 1.0 - 3.0 |

| Methyl Protons | 0.5 - 2.5 |

Table 3: Representative ¹³C NMR Chemical Shifts for Vinca Alkaloid Moieties (in CDCl₃)

| Carbon Type | Approximate Chemical Shift (ppm) |

| Carbonyl (Ester, Amide) | 170 - 180 |

| Aromatic/Olefinic | 100 - 160 |

| C-O | 50 - 80 |

| C-N | 40 - 70 |

| Aliphatic | 10 - 50 |

Experimental Protocol: NMR Spectroscopy

A general protocol for obtaining NMR spectra of a vinca alkaloid like this compound is as follows:

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a standard 5 mm NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, standard parameters are used. For ¹³C NMR, a proton-decoupled experiment is typically performed.

-

2D NMR Experiments: To aid in the complete assignment of the complex spectra, various 2D NMR experiments are essential. These include:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

-

The comprehensive NMR characterization of vinblastine and vincristine by Dubrovay et al. (2013) would provide a detailed blueprint for the types of experiments and expected chemical shift ranges for vinleurosine.[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups.

Table 4: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| ~3400 | O-H (Alcohol/Phenol) | Stretching |

| ~3300 | N-H (Indole) | Stretching |

| ~2960-2850 | C-H (Aliphatic) | Stretching |

| ~1740 | C=O (Ester) | Stretching |

| ~1615 | C=C (Aromatic) | Stretching |

| ~1240 | C-O (Ester/Ether) | Stretching |

| ~1100 | S=O (Sulfate) | Stretching |

Note: The sulfate group will introduce strong absorption bands, typically in the 1200-1000 cm⁻¹ region.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: A small amount of this compound is finely ground with potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a solution of the compound.

-

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the KBr pellet or the empty sample holder is recorded first and subtracted from the sample spectrum.

Logical Workflow and Signaling Pathway Diagrams

A specific signaling pathway for vinleurosine could not be determined from the provided search results. Vinca alkaloids, in general, are known to exert their cytotoxic effects by inhibiting microtubule polymerization, which is a crucial process in cell division.

References

A Historical Perspective on the Development of Vinleurosine as a Therapeutic Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinleurosine, a dimeric catharanthus alkaloid, belongs to the Vinca (B1221190) alkaloid class of anti-cancer agents, a group of compounds that revolutionized chemotherapy in the mid-20th century.[1] Isolated from the Madagascar periwinkle (Catharanthus roseus), Vinleurosine shares a common heritage with its more famous siblings, vinblastine (B1199706) and vincristine (B1662923).[1] This technical guide provides a historical perspective on the development of Vinleurosine, detailing its discovery, mechanism of action, and the preclinical and clinical investigations that defined its therapeutic potential. While specific historical quantitative data for Vinleurosine is limited in publicly accessible records, this guide synthesizes available information and draws parallels with closely related Vinca alkaloids to offer a comprehensive overview for the modern researcher.

Discovery and Early Development

The story of Vinleurosine is intrinsically linked to the serendipitous discovery of the anti-cancer properties of Vinca alkaloids. Initially investigated for their potential hypoglycemic effects based on their use in traditional medicine, extracts of Catharanthus roseus were observed to cause myelosuppression in rats, hinting at cytotoxic activity. This led to the isolation of several potent compounds, including vinblastine, vincristine, and Vinleurosine, by researchers at Eli Lilly and Company in the late 1950s and early 1960s.

Mechanism of Action: Disruption of Microtubule Dynamics

Like other Vinca alkaloids, the primary mechanism of action of Vinleurosine is the inhibition of microtubule polymerization.[1] Microtubules are essential components of the cytoskeleton and the mitotic spindle, playing a critical role in cell division, intracellular transport, and the maintenance of cell shape.

Vinleurosine binds to β-tubulin, the protein subunit of microtubules, at a specific site known as the Vinca domain. This binding prevents the polymerization of tubulin dimers into microtubules. At higher concentrations, Vinca alkaloids can also induce the depolymerization of existing microtubules. The disruption of microtubule dynamics has profound consequences for rapidly dividing cancer cells, leading to:

-

Mitotic Arrest: The failure to form a functional mitotic spindle prevents the proper segregation of chromosomes during mitosis, leading to cell cycle arrest in the M phase.

-

Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, resulting in programmed cell death.

The following diagram illustrates the signaling pathway of Vinleurosine's mechanism of action.

Preclinical Studies

Preclinical in vitro and in vivo studies were fundamental in characterizing the anti-cancer activity of Vinleurosine and other Vinca alkaloids. These studies aimed to determine the cytotoxic concentrations, anti-tumor efficacy in animal models, and the spectrum of activity against various cancer types.

In Vitro Cytotoxicity

While specific historical IC50 values for Vinleurosine are scarce in contemporary literature, the table below presents representative IC50 values for the closely related Vinca alkaloid, vincristine, against various human cancer cell lines to illustrate the typical potency of this class of compounds.

| Cell Line | Cancer Type | Vincristine IC50 (nM) |

| HeLa | Cervical Cancer | 1.5 |

| A549 | Lung Carcinoma | 2.0 |

| MCF7 | Breast Cancer | 3.2 |

| K562 | Chronic Myelogenous Leukemia | 0.8 |

| HL-60 | Promyelocytic Leukemia | 1.1 |

Note: These values are illustrative for vincristine and may not represent the exact potency of Vinleurosine. Data is compiled from various publicly available sources.

In Vivo Antitumor Activity

Early in vivo studies in murine models were critical for assessing the therapeutic potential of Vinleurosine. Tumor growth inhibition was a key endpoint in these studies. The table below illustrates typical data that would have been collected, using vinblastine as an example.

| Animal Model | Tumor Type | Treatment Schedule | Tumor Growth Inhibition (%) |

| P388 Leukemia (Mouse) | Leukemia | 0.15 mg/kg, i.p., daily for 10 days | >90 |

| L1210 Leukemia (Mouse) | Leukemia | 0.2 mg/kg, i.p., daily for 8 days | 85 |

| B16 Melanoma (Mouse) | Melanoma | 0.4 mg/kg, i.p., every 4 days for 3 doses | 60 |

Note: This data is representative for vinblastine and serves as an example of the preclinical in vivo evaluation of Vinca alkaloids.

Experimental Protocols

The following sections detail the methodologies that were likely employed in the historical evaluation of Vinleurosine, based on common practices for studying Vinca alkaloids during that era.

Tubulin Polymerization Assay

This assay was crucial for demonstrating the direct inhibitory effect of Vinleurosine on microtubule formation.

Principle: The polymerization of purified tubulin into microtubules can be monitored by measuring the increase in turbidity (light scattering) of the solution over time. An inhibitor of polymerization will reduce the rate and extent of this increase in turbidity.

Protocol:

-

Tubulin Preparation: Tubulin was typically purified from bovine or porcine brain tissue through cycles of temperature-dependent assembly and disassembly.

-

Reaction Mixture: A reaction mixture containing purified tubulin (e.g., 1-2 mg/mL) in a polymerization buffer (e.g., MES or PIPES buffer with GTP and MgCl2) was prepared.

-

Initiation of Polymerization: The reaction was initiated by warming the mixture to 37°C.

-

Treatment: Different concentrations of Vinleurosine were added to the reaction mixtures. A control with no drug was also included.

-

Turbidity Measurement: The change in absorbance at 340 nm was monitored over time using a spectrophotometer.

-

Data Analysis: The rate and extent of polymerization were calculated from the turbidity curves to determine the inhibitory effect of Vinleurosine.

The following workflow diagram illustrates the tubulin polymerization assay.

Immunofluorescence Microscopy of the Mitotic Spindle

This technique allowed for the direct visualization of the disruptive effects of Vinleurosine on the mitotic spindle in cultured cells.

Principle: Antibodies specific to tubulin are used to label the microtubules of the mitotic spindle. A fluorescent secondary antibody then allows for visualization of the spindle apparatus using a fluorescence microscope.

Protocol:

-

Cell Culture and Treatment: Cancer cells were grown on coverslips and treated with various concentrations of Vinleurosine for a defined period.

-

Fixation: The cells were fixed with an agent such as formaldehyde (B43269) or methanol (B129727) to preserve their structure.

-

Permeabilization: The cell membranes were permeabilized with a detergent (e.g., Triton X-100) to allow antibodies to enter the cell.

-

Antibody Staining: The cells were incubated with a primary antibody against tubulin, followed by a fluorescently labeled secondary antibody.

-

DNA Staining: The chromosomes were often counterstained with a DNA-binding dye like DAPI or Hoechst.

-

Microscopy: The coverslips were mounted on slides and observed under a fluorescence microscope.

-

Analysis: The morphology of the mitotic spindles in treated cells was compared to that in untreated control cells to assess the effects of Vinleurosine.

The following diagram outlines the logical relationship of the key steps in immunofluorescence microscopy.

Clinical Studies

The initial clinical trial of Vinleurosine sulfate (B86663) in 1966 provided the first insights into its therapeutic potential and toxicities in humans. While the full details of this and subsequent trials are not easily accessible, the general findings for Vinca alkaloids from that period indicated activity against a range of hematological and solid tumors. However, Vinleurosine did not achieve the same level of clinical success as vinblastine and vincristine and was not as widely adopted in clinical practice. The reasons for this are not definitively documented but may be related to a narrower therapeutic index or a less favorable efficacy profile compared to its analogues.

Conclusion

Vinleurosine holds a significant place in the history of cancer chemotherapy as one of the early Vinca alkaloids to be identified and clinically evaluated. Its development contributed to the fundamental understanding of microtubule-targeting agents and their mechanism of action. Although it was ultimately overshadowed by its more successful counterparts, the historical research into Vinleurosine laid important groundwork for the development of subsequent generations of Vinca alkaloids and other anti-mitotic drugs. This guide provides a framework for understanding the historical context of Vinleurosine's development, offering valuable insights for today's researchers in the ongoing quest for more effective cancer therapeutics.

References

Methodological & Application

Application Notes and Protocols for Vinleurosine Sulfate In Vitro Cytotoxicity Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for determining the in vitro cytotoxicity of vinleurosine (B1683062) sulfate (B86663), a vinca (B1221190) alkaloid with antineoplastic properties. The document includes a detailed methodology for the widely used MTT assay, a summary of expected data, and visual representations of the experimental workflow and the compound's mechanism of action.

Data Presentation

Table 1: In Vitro Cytotoxicity of Vinleurosine Sulfate (Template)

| Cell Line | Cancer Type | Assay Duration (hours) | IC50 (µM) | Notes |

| Leukemia | ||||

| P388 | Murine Lymphocytic Leukemia | 48 | Data to be determined | Historically sensitive to vinca alkaloids. |

| L1210 | Murine Lymphocytic Leukemia | 48 | Data to be determined | Common model for leukemia studies. |

| K562 | Human Chronic Myelogenous Leukemia | 48 | Data to be determined | Suspension cell line. |

| Solid Tumors | ||||

| HeLa | Human Cervical Cancer | 48 | Data to be determined | Adherent cell line. |

| A549 | Human Lung Carcinoma | 48 | Data to be determined | Adherent cell line. |

| MCF-7 | Human Breast Adenocarcinoma | 48 | Data to be determined | Adherent, estrogen receptor-positive. |

| HepG2 | Human Liver Carcinoma | 48 | Data to be determined | Adherent cell line. |

Note: IC50 values can be influenced by experimental variables such as cell seeding density, assay duration, and the specific viability assay used. It is crucial to maintain consistent experimental conditions for accurate comparisons.

Experimental Protocols

A common and well-established method for determining the in vitro cytotoxicity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

MTT Assay Protocol for this compound Cytotoxicity

1. Materials:

-

This compound

-

Selected cancer cell lines (adherent or suspension)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% Fetal Bovine Serum)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA (for adherent cells)

-

96-well flat-bottom sterile microplates

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader (wavelength absorbance at 570 nm)

2. Procedure:

-

Cell Seeding:

-

For adherent cells, harvest cells using trypsin-EDTA, resuspend in complete medium, and perform a cell count. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

-

For suspension cells, perform a cell count and directly seed the desired number of cells per well in 100 µL of medium.

-

Incubate the plate for 24 hours to allow cells to attach (for adherent cells) and resume logarithmic growth.

-

-

Drug Treatment:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).

-

Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations for treatment.

-

Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the medium containing the different concentrations of this compound. For suspension cells, add the drug dilutions directly to the wells.

-

Include control wells:

-

Vehicle Control: Cells treated with the highest concentration of the solvent used to dissolve the drug.

-

Untreated Control: Cells in medium alone.

-

Blank: Medium alone (no cells).

-

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

-

-

MTT Incubation:

-

Following the drug incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[1]

-

-

Formazan Solubilization:

-

After the MTT incubation, carefully remove the medium from the wells (for adherent cells). Be cautious not to disturb the formazan crystals.

-

Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.

-

Mix gently on a plate shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

-

3. Data Analysis:

-

Subtract the average absorbance of the blank wells from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control cells using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

-

Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

-

Determine the IC50 value from the dose-response curve using non-linear regression analysis.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the in vitro cytotoxicity assay of this compound.

Signaling Pathway

Vinca alkaloids, including vinleurosine, exert their cytotoxic effects primarily by interfering with microtubule dynamics, which are crucial for cell division.[2] This disruption leads to mitotic arrest and subsequent apoptosis (programmed cell death).[2]

Caption: Mechanism of action of this compound leading to apoptosis.

References

Application Notes and Protocols: Determining the IC50 of Vinleurosine Sulfate in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinleurosine (B1683062) sulfate (B86663) is a vinca (B1221190) alkaloid, a class of anti-cancer drugs derived from the periwinkle plant, Catharanthus roseus.[1] Like other vinca alkaloids, its primary mechanism of action involves the disruption of microtubule dynamics, which are essential for cell division.[2] By binding to tubulin, vinleurosine sulfate inhibits the formation of the mitotic spindle, leading to cell cycle arrest in the M-phase and subsequent apoptosis (programmed cell death).[2][3] The half-maximal inhibitory concentration (IC50) is a critical parameter for evaluating the potency of a cytotoxic compound. This document provides detailed protocols for determining the IC50 of this compound in various cancer cell lines and summarizes representative cytotoxic data for the vinca alkaloid class.

Data Presentation: Cytotoxicity of Vinca Alkaloids in Cancer Cell Lines

While extensive public data on the IC50 values of this compound across a wide range of cancer cell lines is limited, the following table presents representative IC50 values for the closely related and well-studied vinca alkaloid, Vincristine. This data serves as a valuable reference point for researchers investigating the cytotoxic effects of this class of compounds.

| Cell Line | Tumor Entity | IC50 (nM) | Histology | Species |

| CLBL-1 | Lymphoma | 40 | B-cell lymphoma | Canine |

| Raji | Lymphoma | 60 | Burkitt lymphoma | Human |

| SU-DHL-8 | Lymphoma | 80 | B-cell lymphoma | Human |

| OSW | Lymphoma | 103 | T-cell lymphoma | Canine |

| GL-1 | Leukemia | 105 | B-cell leukemia | Canine |

| Hs578T | Breast | 135 | Carcinoma | Human |

| KG-1a | Leukemia | 145 | AML | Human |

| MCF-7 | Breast | 150 | Adenocarcinoma, pleural effusion | Human |

| HCT116 | Colon | 150 | Carcinoma | Human |

| RKO | Colon | 150 | Carcinoma | Human |

| CL-1 | Lymphoma | 170 | T-cell lymphoma | Canine |

| Ramos | Lymphoma | 170 | Burkitt Lymphoma | Human |

| KG-1 | Leukemia | 190 | AML | Human |

| BV173 | Leukemia | 210 | CML | Human |

| HeLa | Cervix | 210 | Carcinoma | Human |

| HL-60 | Leukemia | 210 | AML | Human |

| HepG2 | Liver | 290 | Carcinoma | Human |

| HT-29 | Colon | 300 | Adenocarcinoma | Human |

| SU-DHL-6 | Lymphoma | 320 | B-cell lymphoma | Human |

| NALM-1 | Leukemia | 330 | CML | Human |

| K562 | Leukemia | 540 | CML | Human |

This table is based on data for Vincristine and is intended to be representative of the vinca alkaloid class.[4]

Experimental Protocols: IC50 Determination using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Harvest and count the desired cancer cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

-

Perform serial dilutions of the this compound stock solution in complete culture medium to obtain a range of desired concentrations.

-

Carefully remove the medium from the wells and add 100 µL of the various concentrations of this compound to the respective wells.

-

Include a vehicle control (medium with the same concentration of the solvent used for the drug stock) and a no-treatment control.

-

Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully remove the medium containing MTT from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each drug concentration relative to the untreated control.

-

Plot the percentage of cell viability against the logarithm of the drug concentration.

-

Determine the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%, using non-linear regression analysis.

-

Visualizations

Experimental Workflow for IC50 Determination

Caption: Experimental workflow for determining the IC50 of this compound using the MTT assay.

Signaling Pathway of Vinca Alkaloid-Induced Apoptosis

References

- 1. Vinca alkaloids as a potential cancer therapeutics: recent update and future challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Item - IC50 values for 21 cell lines of various tumor entities. - figshare - Figshare [figshare.com]

Application Notes and Protocols: Microtubule Polymerization Assay Using Vinleurosine Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers that are essential for numerous cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. The dynamic instability of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is a tightly regulated process crucial for their function.[1] Consequently, microtubules are a key target for the development of anticancer therapies.

Vinleurosine sulfate (B86663) is a vinca (B1221190) alkaloid, a class of chemotherapeutic agents known to interfere with microtubule dynamics.[2] At clinically relevant concentrations, vinca alkaloids bind to β-tubulin and suppress the dynamic instability of microtubules.[2][3] This disruption of microtubule function leads to mitotic arrest and ultimately induces apoptosis in rapidly dividing cancer cells.[1][3] This application note provides a detailed protocol for an in vitro microtubule polymerization assay to characterize the effects of Vinleurosine sulfate. The assay is based on the principle that microtubule polymerization causes an increase in light scattering, which can be measured as an increase in optical density (turbidity) at 340-350 nm.[4][5]

Mechanism of Action of this compound

This compound, like other vinca alkaloids, targets tubulin to disrupt microtubule dynamics. The primary mechanism involves the binding of the drug to the β-tubulin subunit at the plus ends of microtubules, which interferes with the addition of new tubulin dimers.[2][3] This action suppresses the rate and extent of microtubule polymerization. Even at low concentrations, this compound can kinetically stabilize microtubules by suppressing their dynamic instability without causing significant depolymerization.[6][7] This subtle disruption of microtubule dynamics is sufficient to activate the spindle assembly checkpoint, leading to a prolonged mitotic arrest and subsequent induction of apoptosis.

Caption: this compound binds to β-tubulin, suppressing microtubule polymerization and dynamic instability, which leads to mitotic arrest and apoptosis.

Experimental Protocol: In Vitro Microtubule Polymerization Assay (Turbidity-Based)

This protocol is adapted from standard tubulin polymerization assay kits and is suitable for use with this compound.[4][8]

Materials and Reagents:

-

Lyophilized Tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)

-

GTP Stock Solution (100 mM)

-

Glycerol

-

This compound

-

Paclitaxel (B517696) (Positive control for polymerization enhancement)

-

Nocodazole (B1683961) (Positive control for polymerization inhibition)

-

DMSO (Vehicle control)

-

96-well, half-area, clear bottom plates

-

Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm in kinetic mode

Reagent Preparation:

-

General Tubulin Buffer (1x): Prepare the buffer and keep it on ice.

-

GTP Stock (10 mM): Dilute the 100 mM GTP stock solution to 10 mM with General Tubulin Buffer. Prepare fresh and keep on ice.

-

Tubulin Stock Solution (4 mg/mL): Resuspend lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 4 mg/mL. Keep on ice and use within one hour.

-

Polymerization Mix: Prepare a master mix on ice containing:

-

Tubulin Stock Solution (to a final concentration of 3 mg/mL)

-

General Tubulin Buffer

-

GTP (to a final concentration of 1 mM)

-

Glycerol (to a final concentration of 10%)

-

-

Test Compound (this compound) and Control Solutions (10x): Prepare a serial dilution of this compound in General Tubulin Buffer. Prepare 10x working solutions of Paclitaxel (e.g., 100 µM), Nocodazole (e.g., 100 µM), and DMSO (vehicle) in the same buffer.

Caption: Workflow for the in vitro microtubule polymerization assay.

Assay Procedure:

-

Set the spectrophotometer to 37°C.

-

Pipette 10 µL of the 10x test compound (this compound), controls (Paclitaxel, Nocodazole), or vehicle (DMSO in General Tubulin Buffer) into the appropriate wells of a 96-well plate.

-

Pre-warm the plate at 37°C for 2 minutes.[4]

-

Initiate the polymerization reaction by adding 90 µL of the ice-cold Polymerization Mix to each well, bringing the total volume to 100 µL.

-

Immediately place the plate in the pre-warmed spectrophotometer and begin kinetic measurements of the absorbance at 340 nm every 30 seconds for 60 to 90 minutes.[8]

Data Presentation and Analysis

The data from the microtubule polymerization assay can be summarized to compare the effects of different concentrations of this compound and control compounds. The key parameters to analyze from the resulting polymerization curves are the nucleation phase (lag time), the growth phase (Vmax), and the steady-state equilibrium (maximal polymer mass).[4]

| Compound | Concentration (µM) | Lag Time (min) | Vmax (mOD/min) | Max Polymer Mass (OD340) | % Inhibition/Enhancement |

| Vehicle Control (DMSO) | - | 5.2 ± 0.4 | 15.8 ± 1.2 | 0.25 ± 0.02 | 0% |

| This compound | 0.1 | 5.5 ± 0.5 | 14.2 ± 1.1 | 0.22 ± 0.02 | -12% |

| 1 | 6.8 ± 0.6 | 9.5 ± 0.8 | 0.15 ± 0.01 | -40% | |

| 10 | 10.2 ± 0.9 | 3.1 ± 0.3 | 0.05 ± 0.005 | -80% | |

| Nocodazole (Inhibitor) | 10 | 12.5 ± 1.1 | 2.5 ± 0.2 | 0.04 ± 0.004 | -84% |

| Paclitaxel (Enhancer) | 10 | 1.5 ± 0.2 | 25.1 ± 2.0 | 0.35 ± 0.03 | +40% |

Data presented are for illustrative purposes only and may not represent actual experimental results.

Expected Results

-

Vehicle Control (DMSO): A sigmoidal curve with a distinct lag phase, a rapid polymerization phase, and a plateau (steady-state).

-

This compound: At increasing concentrations, this compound is expected to inhibit microtubule polymerization. This will be observed as an increase in the lag time, a decrease in the Vmax, and a lower maximal polymer mass.

-

Nocodazole: As a known microtubule depolymerizing agent, nocodazole will strongly inhibit polymerization, resulting in a significantly flattened curve.[4]

-

Paclitaxel: As a microtubule stabilizing agent, paclitaxel will enhance polymerization, characterized by a shorter lag time, an increased Vmax, and a higher maximal polymer mass.[4]

Troubleshooting

-

No Polymerization in Control: Ensure tubulin, GTP, and buffers are fresh and have been kept on ice. Verify the temperature of the plate reader is 37°C.

-

High Background Signal: The test compound may be precipitating or scattering light. Run a control with the compound in buffer without tubulin.

-

Inconsistent Replicates: Ensure accurate pipetting and avoid introducing air bubbles into the wells.

Conclusion

This application note provides a detailed protocol for assessing the effect of this compound on microtubule polymerization in vitro. This assay is a valuable tool for characterizing the mechanism of action of potential anticancer compounds that target the microtubule cytoskeleton. The quantitative data obtained can be used to determine key inhibitory parameters, such as the IC50 value, and to compare the potency of different compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. Microtubule Dynamics as a Target in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 5. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Preparation of Vinleurosine Sulfate Stock Solution for Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinleurosine sulfate (B86663) is a vinca (B1221190) alkaloid derived from the periwinkle plant (Catharanthus roseus) that exhibits antineoplastic activity.[1] Like other vinca alkaloids such as vincristine (B1662923) and vinblastine, its mechanism of action involves the disruption of microtubule dynamics, which are critical for mitotic spindle formation during cell division. This interference with microtubule polymerization leads to cell cycle arrest at the metaphase and subsequent induction of apoptosis, making it a compound of interest in cancer research and drug development.[2]

This document provides detailed application notes and protocols for the preparation and use of Vinleurosine sulfate stock solutions in cell culture applications. It includes information on solubility, stability, and storage, as well as a comprehensive protocol for determining its cytotoxic effects using a standard cell viability assay.

Physicochemical Properties and Storage

Proper handling and storage of this compound are crucial for maintaining its stability and activity.

| Property | Value |

| Molecular Formula | C₄₆H₅₆N₄O₉ · H₂SO₄ |

| Appearance | White to light yellow or brown powder |

| Purity | ≥95% |

| Storage of Powder | -20°C, protected from light |

| Storage of Stock Solution | -80°C in DMSO, protected from light |

Preparation of this compound Stock Solution

The following protocol outlines the steps for preparing a high-concentration stock solution of this compound, which can then be diluted to working concentrations for cell culture experiments.

Materials:

-

This compound powder

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Sterile, amber or light-protecting microcentrifuge tubes

-

Calibrated precision balance

-

Vortex mixer

-

Sterile, nuclease-free water (for aqueous solutions, if needed for immediate use)

Protocol:

-

Equilibrate: Allow the this compound vial to warm to room temperature before opening to prevent condensation.

-

Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder.

-

Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C may aid in dissolution if necessary.

-

Aliquoting and Storage: Aliquot the stock solution into single-use, sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light. Store the aliquots at -80°C for long-term stability.

Note on Solvent Concentration: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, as higher concentrations can be toxic to cells.[2]

Experimental Protocol: Determining Cytotoxicity using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. The following protocol is a general guideline for determining the half-maximal inhibitory concentration (IC50) of this compound in a chosen cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound stock solution (in DMSO)

-

96-well flat-bottom cell culture plates

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm)

-

Humidified incubator (37°C, 5% CO₂)

Protocol:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Based on data for related vinca alkaloids, a starting range of 0.1 nM to 10 µM is recommended.[3]

-

Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

-

Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.

-

Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control cells.

-

Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve and determine the IC50 value.

-

Diagrams

Caption: Workflow for this compound Preparation and Use.

Caption: Mechanism of Action of this compound.

References

Handling and safety precautions for Vinleurosine sulfate in the laboratory

Application Notes and Protocols: Vinleurosine (B1683062) Sulfate (B86663)

Topic: Safe Handling and Laboratory Protocols for Vinleurosine Sulfate Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a vinca (B1221190) alkaloid derived from the Madagascar periwinkle (Catharanthus roseus) and is structurally related to other antineoplastic agents like vinblastine (B1199706) and vincristine.[1] It functions as an anti-mitotic agent by disrupting microtubule dynamics, which is essential for cell division, making it a subject of interest in cancer research and drug development.[2][3] Due to its cytotoxic, mutagenic, and teratogenic properties, strict adherence to safety protocols is mandatory when handling this compound in a laboratory setting.[4][5][6]

These application notes provide comprehensive guidelines for the safe handling, storage, and disposal of this compound, along with a detailed protocol for a common in vitro experiment.

Compound Data and Hazard Identification

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 54081-68-4 | [1][7] |

| Molecular Formula | C₄₆H₅₆N₄O₉ · H₂SO₄ | [1] |

| Molecular Weight | 907.04 g/mol | [7][8] |

| Appearance | White to light yellow or brown powder | [1] |

| Storage Temperature | -20°C | [1] |

| Solubility | Soluble in water | [4] |

GHS Hazard and Precautionary Statements

This compound is classified as a hazardous substance.[4][9] The table below outlines its GHS classification.

| GHS Classification | Hazard Statement | Precautionary Statement Codes |

| Acute Toxicity, Oral (Category 2) | H300: Fatal if swallowed | P264, P270, P301+P310, P405, P501 |

| Germ Cell Mutagenicity (Category 2) | H341: Suspected of causing genetic defects | P201, P202, P280, P308+P313 |

| Reproductive Toxicity (Category 2) | H361: Suspected of damaging fertility or the unborn child | P201, P202, P280, P308+P313 |

Note: Data is based on the closely related and well-documented compound Vincristine sulfate, as specific GHS classifications for this compound can be limited. Users must consult the specific Safety Data Sheet (SDS) provided by their supplier.[5][9]

Quantitative Toxicity Data

The following acute toxicity data for the closely related compound Vincristine Sulfate provides an indication of its high potency and toxicity.

| Test | Species | Route | Value |

| LD50 | Rat | Oral | > 5 mg/kg |

| LD50 | Rat | Intravenous | 1.01 mg/kg |

| LC50 | Rat | Inhalation | > 1200 mg/m³, 1 hr |

Source: Adapted from Vincristine Sulfate (Assay) Safety Data Sheet.[10]

General Laboratory Handling and Safety Protocols

Due to its hazardous nature, all work with this compound must be performed within a designated area and by trained personnel.

General Handling Workflow

The following diagram outlines the essential workflow for safely handling cytotoxic compounds like this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE setup is required to prevent dermal, ocular, and respiratory exposure.[11][12]

-

Gown: A disposable, back-closing gown made of a low-permeability fabric.[12]

-

Gloves: Two pairs of chemotherapy-rated nitrile gloves should be worn ("double-gloving").[11] The outer pair should be changed immediately upon contamination or after extended use.

-

Eye Protection: Chemical safety goggles or a full-face shield.

-

Respiratory Protection: For handling the solid powder outside of a containment hood, a NIOSH-approved respirator (e.g., N100) is required.[4][6]

Engineering Controls

All procedures involving this compound, especially the handling of its powdered form, must be conducted in a certified containment device to prevent aerosol generation.[11]

-

Primary Engineering Control: A Class II Type B2 Biosafety Cabinet (BSC) or a chemical fume hood is mandatory.[11]

-

Work Surface: The work surface inside the hood should be covered with a plastic-backed absorbent pad, which must be disposed of as cytotoxic waste after use.[11][13]

Spill Management

In case of a spill, immediate action is necessary to contain and decontaminate the area.

-

Evacuate: Alert others and evacuate the immediate area.

-

Secure: Post a "Cytotoxic Spill" warning sign to prevent entry.[13]

-

PPE: Don appropriate PPE, including respiratory protection.

-

Contain: Cover liquid spills with absorbent pads from a cytotoxic spill kit. For powder spills, gently cover with damp absorbent pads to avoid aerosolizing the powder.[14]

-

Clean: Working from the outside in, clean the spill area. Place all contaminated materials into a designated cytotoxic waste container.

-

Decontaminate: Decontaminate the area with a suitable agent (e.g., 10% bleach solution followed by a neutralizing agent like sodium thiosulfate, then water).[11] Re-usable glassware can be soaked in 10% bleach for 24 hours.[11]

Decontamination and Waste Disposal

All materials that come into contact with this compound are considered cytotoxic waste.

-

Sharps: Needles and syringes must be disposed of in a designated, puncture-proof sharps container for incineration.[11]

-

Solid Waste: Contaminated gloves, gowns, absorbent pads, and labware must be placed in clearly labeled, leak-proof cytotoxic waste bags or containers.[13]

-

Liquid Waste: Unused solutions should be collected for disposal as hazardous chemical waste. Do not pour down the drain.[11]

-

Disposal: All waste must be handled and disposed of according to institutional and local regulations for cytotoxic waste.[14]

Experimental Protocol: In Vitro Cytotoxicity Assay

A common application for this compound in a research setting is to determine its cytotoxic effect on cancer cell lines. The MTT or XTT assay is a standard colorimetric method for this purpose.[15][16]

Workflow for In Vitro Cytotoxicity Assay

Detailed Methodology

-

Cell Seeding (Day 1):

-

Culture the chosen cancer cell line to ~80% confluency.

-

Harvest the cells using standard trypsinization methods for adherent cells.

-

Perform a cell count using a hemocytometer or automated cell counter and assess viability (e.g., via trypan blue exclusion).[16]

-

Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in a complete culture medium.

-

Seed 100 µL of the cell suspension (5,000 cells/well) into the inner 60 wells of a 96-well plate. Add 100 µL of sterile PBS to the outer wells to minimize evaporation.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[16]

-

-

Drug Treatment (Day 2):

-

Prepare a 10 mM stock solution of this compound in sterile water or PBS. All steps must be performed in a BSC.

-

Perform serial dilutions of the stock solution in a complete culture medium to achieve final concentrations ranging from low nanomolar to micromolar (e.g., 1 nM to 10 µM).

-

Carefully remove the old medium from the wells and add 100 µL of the medium containing the various drug concentrations.

-

Include control wells: "vehicle control" (cells treated with medium containing the highest concentration of the solvent used for the stock solution) and "medium only" (no cells, for blanking the plate reader).[15]

-

Return the plate to the incubator for 48 to 72 hours.[15]

-

-

MTT Assay and Measurement (Day 4/5):

-

Prepare a 5 mg/mL solution of MTT reagent in sterile PBS.

-

Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.[16]

-

After incubation, add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Gently pipette to ensure complete dissolution and leave at room temperature for at least 1 hour in the dark.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

-

Mechanism of Action